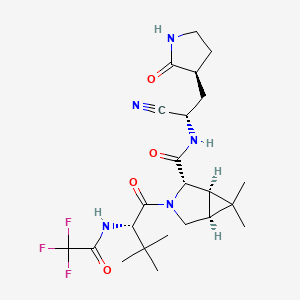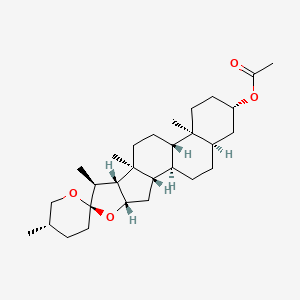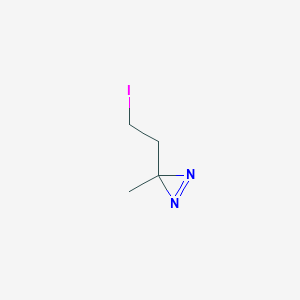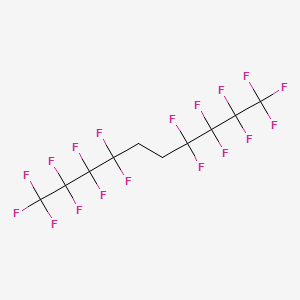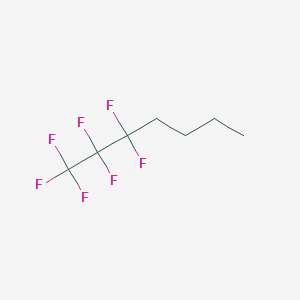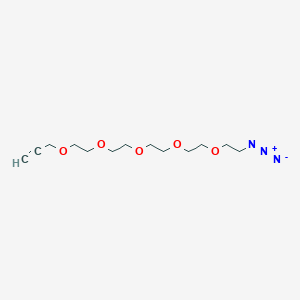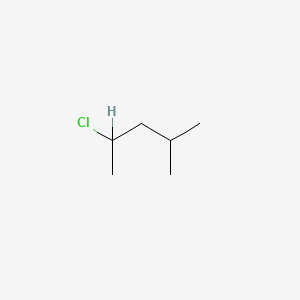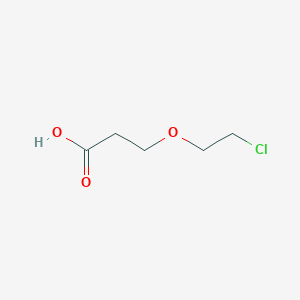
三氯丙烷
描述
1,2,3-Trichloropropane (TCP) is an organic compound with the formula CHCl(CH2Cl)2 . It is a colorless liquid that is used as a solvent and in other specialty applications . TCP is also known as allyl trichloride, glycerol trichlorohydrin, and trichlorohydrin .
Synthesis Analysis
1,2,3-Trichloropropane is produced by the addition of chlorine to allyl chloride . It may also be produced as a by-product in significant quantities as an unwanted by-product of the production of other chlorinated compounds such as epichlorohydrin and dichloropropene .
Molecular Structure Analysis
The molecular formula of 1,2,3-Trichloropropane is C3H5Cl3 . The structure of this compound can be represented as CH2ClCHClCH2Cl .
Chemical Reactions Analysis
The characteristic pathway for degradation of halogenated aliphatic compounds like 1,2,3-Trichloropropane in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .
Physical And Chemical Properties Analysis
1,2,3-Trichloropropane is a colorless liquid with a strong acid odor . It is denser than water and slightly soluble in water . It has a molecular weight of 147.43 g/mol .
科学研究应用
生物修复和环境应用
用于地下水生物修复的基因工程微生物:研究探索了使用基因工程微生物来增强 TCP 的生物降解,TCP 是一种顽固的环境污染物。尽管已进行了成功的实验室实验,但仍期待在全面生物修复中的实际应用 (Janssen & Stucki, 2020)。
降解技术:已研究了各种 TCP 降解技术,包括水解、消除和铁和锌等金属还原。这些研究表明,常规处理通常缓慢或效率低下,而新方法(例如使用活化纳米 Fe(0) 或颗粒 Zn(0))可能提供更有效的解决方案 (Sarathy 等,2010)。
修复技术的开发和验证:原位化学还原和生物修复等创新技术已显示出在处理地下水中的 TCP 方面具有潜力。正在评估包括使用零价锌和厌氧条件在内的这些方法在现场规模测试中的有效性 (Merrill 等,2019)。
生物技术和微生物应用
卤代烷脱卤酶活性:已对卤代烷脱卤酶 LinB 进行了研究,证明了其对 TCP 的弱活性。这一发现对于通过蛋白质工程开发用于 TCP 降解的新型生物催化剂具有重要意义 (Monincová 等,2007)。
基因工程假单胞菌菌株:已开发出一种专门用于 TCP 生物修复的基因工程假单胞菌菌株。该菌株展示了成功使用实验室进化脱卤酶和基因工程来创建一种有效的生物催化剂,用于降解这种具有挑战性的污染物 (Samin 等,2014)。
毒理学和健康影响研究
对周围神经的毒理学影响:研究发现,接触 TCP 和二氯hydr会引起疼痛性周围神经病变,这是一种以前与这些化合物无关的疾病。这一发现增加了对 TCP 毒理学特征的理解 (Shi & Yu, 2013)。
饮用水中污染和健康风险:加利福尼亚州的研究表明,地下水中的 TCP 污染是一个重大问题,由于其致癌和致突变特性,对人类健康有影响。了解影响 TCP 污染的因素对于管理饮用水资源和解决公共卫生问题至关重要 (Burow 等,2019)。
作用机制
Target of Action
Trichloropropane (TCP) is a non-natural, biodegradation-recalcitrant, and toxic compound . It is recognized as a human carcinogen . The primary human exposure routes are inhalation of ambient air and ingestion of drinking water . Short-term exposure may cause eye and throat irritation, while long-term exposure has led to liver and kidney damage and reduced body weight in animal studies .
Mode of Action
The U.S. Environmental Protection Agency (EPA) has concluded that TCP is carcinogenic by a mutagenic mode of action . This means that TCP can alter the DNA in cells, which can lead to mutations and potentially cause cancer.
Biochemical Pathways
The characteristic pathway for degradation of halogenated aliphatic compounds like TCP in groundwater or other environments with relatively anoxic and/or reducing conditions is reductive dechlorination . For 1,2-dihalocarbons, reductive dechlorination can include hydrogenolysis and dehydrohalogenation .
Pharmacokinetics
Most of the TCP that you eat or drink will be absorbed into the body . Once in the body, it is rapidly broken down. TCP and its breakdown products leave the body in the urine, feces, or exhaled breath usually within 2 days of exposure .
Result of Action
The molecular and cellular effects of TCP’s action are significant. As a suspected human carcinogen, it has been shown to cause cancer in extensive animal studies . Short term exposure to TCP can cause throat and eye irritation and can affect muscle coordination and concentration. Long term exposure can affect body weight and kidney function .
Action Environment
TCP in the atmosphere breaks down when exposed to sunlight. It evaporates from surface water and surface soil. It can move from deeper soil into the groundwater where it breaks down slowly . Environmental factors such as sunlight and the presence of water can influence the action, efficacy, and stability of TCP .
安全和危害
未来方向
While TCP is recalcitrant to degradation by most pathways under most conditions, an energetically favorable pathway to complete dechlorination is available . Future studies should include standardized units for reporting degradation or sorption normalized to surface area, chemical input, and/or energy expenditures .
生化分析
Biochemical Properties
Trichloropropane is a xenobiotic chlorinated compound of high chemical stability . It has been observed to undergo a number of abiotic and biotic conversions, including abiotic oxidative conversion in the presence of a strong oxidant and reductive conversion by zero-valent zinc . Biotransformations that have been observed include reductive dechlorination, monooxygenase-mediated cometabolism, and enzymatic hydrolysis .
Molecular Mechanism
It is known that Trichloropropane can undergo reductive dechlorination, a process that involves the removal of chlorine atoms from the molecule . This process could potentially lead to changes in gene expression and other cellular processes.
Metabolic Pathways
Trichloropropane is involved in several metabolic pathways. It can undergo reductive dechlorination, a process that involves the removal of chlorine atoms from the molecule . This process could potentially affect metabolic flux or metabolite levels.
属性
IUPAC Name |
1,1,1-trichloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c1-2-3(4,5)6/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGQTJUPLKNPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073992 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-89-1, 25735-29-9 | |
| Record name | 1,1,1-Trichloropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trichloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRICHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2DQH157P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
